molecular formula C25H19NO3 B14704796 N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide CAS No. 23825-28-7

N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide

Cat. No.: B14704796
CAS No.: 23825-28-7
M. Wt: 381.4 g/mol
InChI Key: LBJMEPDITUKEKV-JQNBNMKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide is a complex organic compound characterized by its unique structure, which includes two phenylprop-2-enoyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide typically involves the reaction of benzamide with cinnamaldehyde derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between benzamide and the cinnamaldehyde derivatives, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide is unique due to its dual phenylprop-2-enoyl groups and benzamide core, which confer distinct chemical and biological properties compared to similar compounds. This structural uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

23825-28-7

Molecular Formula

C25H19NO3

Molecular Weight

381.4 g/mol

IUPAC Name

N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide

InChI

InChI=1S/C25H19NO3/c27-23(18-16-20-10-4-1-5-11-20)26(25(29)22-14-8-3-9-15-22)24(28)19-17-21-12-6-2-7-13-21/h1-19H/b18-16-,19-17+

InChI Key

LBJMEPDITUKEKV-JQNBNMKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(C(=O)/C=C\C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(C(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.